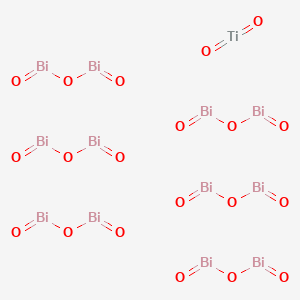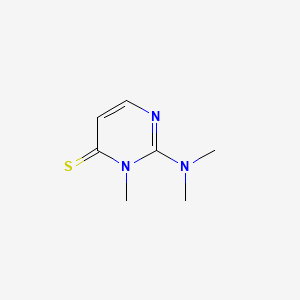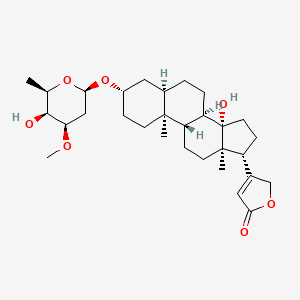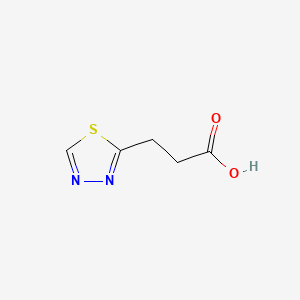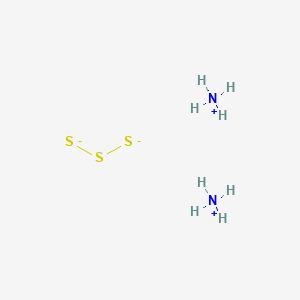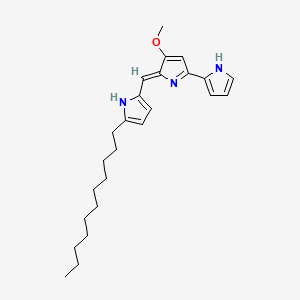
N-(4-氯-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is an intermediate of the second-generation BTK inhibitor Acalabrutinib .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a phenyl ring attached to an acetamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The bond lengths and bond angles obtained by the crystallographic analysis of similar compounds well match the DFT optimized structure calculation results, and are within the normal range .
科学研究应用
Organic Synthesis and Drug Intermediates
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols, participate in asymmetric amino acid synthesis, and facilitate Diels–Alder and Suzuki coupling reactions. Additionally, boric acid derivatives act as enzyme inhibitors or specific ligand drugs .
Anticancer Drug Delivery Systems
Boronic ester bonds are widely used in constructing stimulus-responsive drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. Examples include drug–polymer couplings, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. These carriers not only load anticancer drugs but also deliver insulin and genes, achieving controlled drug release .
Hydroboration Reactions
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (the parent compound of our focus) is used for hydroboration reactions. It reacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. These reactions yield boron-containing compounds that have applications in synthetic chemistry and materials science .
Crystallographic and Conformational Studies
Researchers characterize the structure of N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the crystal structures obtained experimentally. DFT further elucidates the molecular electrostatic potential and frontier molecular orbitals, providing insights into physical and chemical properties .
Biological Significance and Pharmacological Activities
While not directly covered in the literature for this specific compound, related derivatives have been studied for their pharmacological activities. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives combat antimicrobial and anticancer drug resistance. Their molecular structures are confirmed through physicochemical methods .
作用机制
Target of Action
Boronic acid derivatives, including pinacol esters, are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may interact with palladium catalysts and various organic substrates in this context.
Mode of Action
The compound likely acts as a boron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the Suzuki-Miyaura reaction requires a palladium catalyst and a base, and its efficiency can be influenced by the choice of these reagents .
属性
IUPAC Name |
N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAJKMVUMKDEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682250 |
Source


|
| Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1218789-92-4 |
Source


|
| Record name | N-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

